Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate can be synthesized through the cyclization of appropriate hydrazides and esters. One common method involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization and esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Triazole N-oxides
Reduction: Alcohols or aldehydes
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound can modulate various biological pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives such as:
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 4,5-Disubstituted-1,2,4-triazoles
- 1,2,4-Triazole-3-thiols
Uniqueness
The unique structural features of this compound, such as the ethyl ester group and the dimethyl substitution on the triazole ring, contribute to its distinct chemical and biological properties. These modifications can enhance its stability, solubility, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-4-12-7(11)6-9-8-5(2)10(6)3/h4H2,1-3H3 |
InChI Key |
SZLQTUYAWNWGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(N1C)C |
Origin of Product |
United States |
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